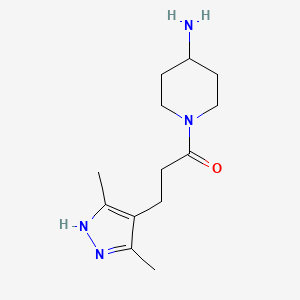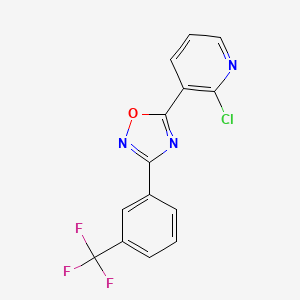
5-(2-Chloropyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloropyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyridine ring, a phenyl ring with a trifluoromethyl group, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions could potentially modify the functional groups attached to the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, 5-(2-Chloropyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
作用機序
The mechanism of action of 5-(2-Chloropyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
5-(2-Chloropyridin-3-yl)-1,2,4-oxadiazole: Lacks the trifluoromethyl group.
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole: Lacks the chloropyridinyl group.
5-Phenyl-1,2,4-oxadiazole: Lacks both the chloropyridinyl and trifluoromethyl groups.
Uniqueness
The presence of both the chloropyridinyl and trifluoromethyl groups in 5-(2-Chloropyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole may confer unique properties, such as enhanced biological activity and stability, compared to similar compounds.
特性
分子式 |
C14H7ClF3N3O |
|---|---|
分子量 |
325.67 g/mol |
IUPAC名 |
5-(2-chloropyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H7ClF3N3O/c15-11-10(5-2-6-19-11)13-20-12(21-22-13)8-3-1-4-9(7-8)14(16,17)18/h1-7H |
InChIキー |
OABDKIJUXOUTPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=C(N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


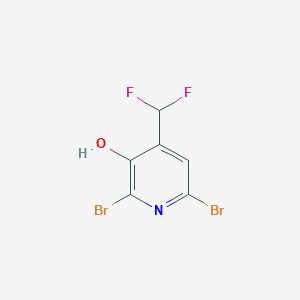
![7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11778575.png)
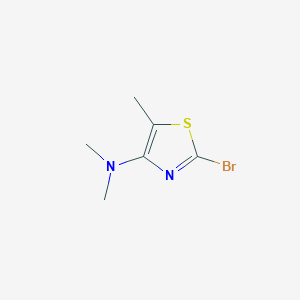
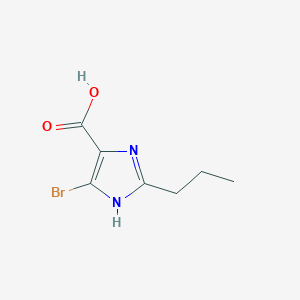
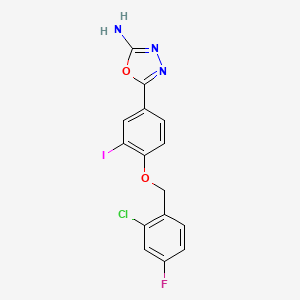
![2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11778585.png)
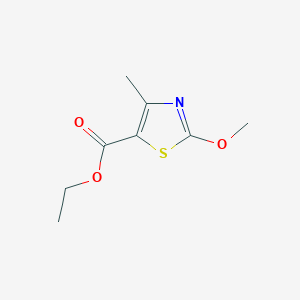
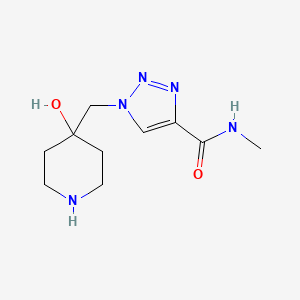
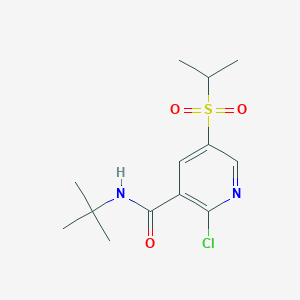
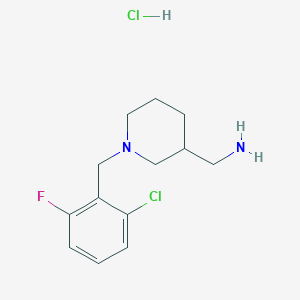
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778605.png)

![1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine](/img/structure/B11778628.png)
